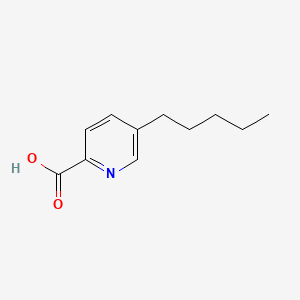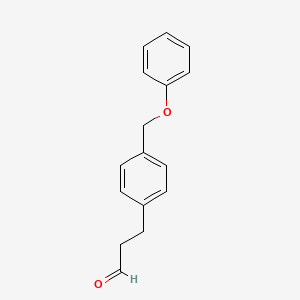
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methoxy group at the 3rd position on the quinoxalinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxalinone ring can be reduced to form dihydroquinoxalinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoxalinone derivatives.
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
- 3-Ethyl-8-fluoro-7-(hydroxymethyl)-4-thioxo-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is unique due to the specific combination of functional groups on the quinoxalinone ring. The presence of the fluorine atom at the 8th position and the methoxy group at the 3rd position distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C10H9FN2O3 |
|---|---|
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
8-fluoro-7-(hydroxymethyl)-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10-9(15)13-8-6(12-10)3-2-5(4-14)7(8)11/h2-3,14H,4H2,1H3,(H,13,15) |
Clé InChI |
VHWCTNZXXQXSKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)





![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)


![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

